Scientific Field: Medicinal Chemistry
Summary of the Application: The compound “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” has been used in the development of NLRP3 inflammasome inhibitors.
Methods of Application or Experimental Procedures: A pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2 H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder.
Scientific Field: Organic Chemistry and Pharmacology
Summary of the Application: Piperidine derivatives, including “1-(Piperidin-4-yl)-1h-pyrazol-4-amine”, play a significant role in the pharmaceutical industry.
Methods of Application or Experimental Procedures: Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been explored.
Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Scientific Field: Pharmacology
Summary of the Application: Piperidine derivatives, including “1-(Piperidin-4-yl)-1h-pyrazol-4-amine”, have been utilized as anticancer agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of cancer being targeted.
Results or Outcomes: Piperidine-containing compounds have shown promising results in inhibiting the growth of various types of cancers.
Scientific Field: Virology
Summary of the Application: Piperidine derivatives have been used as antiviral agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of virus being targeted.
Results or Outcomes: Piperidine-containing compounds have shown potential in inhibiting the replication of various viruses.
Summary of the Application: Piperidine derivatives have been used as antimalarial agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of malaria being targeted.
Results or Outcomes: Piperidine-containing compounds have shown potential in inhibiting the growth of various types of malaria.
Scientific Field: Microbiology
Summary of the Application: Piperidine derivatives have been used as antimicrobial agents.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures depend on the type of microorganism being targeted.
Results or Outcomes: Piperidine-containing compounds have shown potential in inhibiting the growth of various types of microorganisms.
1-(Piperidin-4-yl)-1H-pyrazol-4-amine is a chemical compound that features a piperidine ring bonded to a pyrazole moiety. This compound is recognized for its unique structural characteristics, particularly the combination of nitrogen-containing heterocycles, which contributes to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is CHN, indicating it contains ten carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms.
The specific products formed during these reactions depend on the reagents and conditions used, making it a versatile compound in synthetic organic chemistry.
Research indicates that 1-(Piperidin-4-yl)-1H-pyrazol-4-amine exhibits potential pharmacological properties. Preliminary studies have suggested that it may interact with various biological targets, including:
The synthesis of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine typically involves multi-step synthetic routes. Common methods include:
These methods can be optimized for industrial production by employing efficient catalysts and solvents to enhance yield and reduce costs.
1-(Piperidin-4-yl)-1H-pyrazol-4-amine has several significant applications in various fields:
Interaction studies involving 1-(Piperidin-4-yl)-1H-pyrazol-4-amine focus on its binding affinity with various biological targets. These studies aim to elucidate the mechanism of action of the compound and its potential therapeutic effects. For instance:
Several compounds share structural similarities with 1-(Piperidin-4-yl)-1H-pyrazol-4-amine. Notable examples include:
Compound Name | Structural Features | Notable Activities |
---|---|---|
N,N-Dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine | Piperidine and pyrazole rings | Potential antitumoral activity |
1-Methylpiperidin-4-yloxycarbonylmethylpyrazole | Piperidine and pyrazole rings | Antimicrobial properties |
1-Ethylpiperidin-4-yloxycarbonylmethylpyrazole | Piperidine and pyrazole rings | Antiviral activity |
The uniqueness of 1-(Piperidin-4-yl)-1H-pyrazol-4-amines lies in its specific combination of a piperidine ring and a pyrazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.